Benzyl b-D-Glucopyranosiduronic Acid Methyl Ester Triacetate
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Overview
Description
Benzyl b-D-Glucopyranosiduronic Acid Methyl Ester Triacetate is a complex organic compound that features a benzyl group attached to a glucopyranosiduronic acid methyl ester with three acetate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl b-D-Glucopyranosiduronic Acid Methyl Ester Triacetate typically involves multiple steps, starting with the protection of hydroxyl groups on the glucopyranosiduronic acid This is followed by esterification with methyl alcohol and subsequent acetylation to introduce the acetate groups
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and precise control of reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Benzyl b-D-Glucopyranosiduronic Acid Methyl Ester Triacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Benzyl b-D-Glucopyranosiduronic Acid Methyl Ester Triacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving carbohydrate metabolism and enzyme interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Benzyl b-D-Glucopyranosiduronic Acid Methyl Ester Triacetate exerts its effects involves interactions with specific molecular targets and pathways. The benzyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The glucopyranosiduronic acid moiety can interact with carbohydrate-binding proteins, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
Benzyl Glucopyranoside: Similar structure but lacks the ester and acetate groups.
Methyl Glucopyranoside: Contains a methyl group but no benzyl or acetate groups.
Glucopyranosiduronic Acid: The parent compound without benzyl or ester modifications.
Uniqueness
Benzyl b-D-Glucopyranosiduronic Acid Methyl Ester Triacetate is unique due to its combination of benzyl, ester, and acetate groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-phenylmethoxyoxane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O10/c1-11(21)27-15-16(28-12(2)22)18(29-13(3)23)20(30-17(15)19(24)25-4)26-10-14-8-6-5-7-9-14/h5-9,15-18,20H,10H2,1-4H3/t15-,16-,17-,18+,20+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQZIUMCUDYOPQO-KVIJGQROSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OCC2=CC=CC=C2)C(=O)OC)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OCC2=CC=CC=C2)C(=O)OC)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50443600 |
Source
|
Record name | Benzyl |A-D-Glucopyranosiduronic Acid Methyl Ester Triacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50443600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3080-47-5 |
Source
|
Record name | Benzyl |A-D-Glucopyranosiduronic Acid Methyl Ester Triacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50443600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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